molecular formula C9H9Cl2NO3 B13903716 2,6-Dichloro-3,5-dimethoxy-benzamide

2,6-Dichloro-3,5-dimethoxy-benzamide

Cat. No.: B13903716
M. Wt: 250.08 g/mol
InChI Key: VLMXTGDBXWPHBZ-UHFFFAOYSA-N
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Description

2,6-Dichloro-3,5-dimethoxy-benzamide is an organic compound with the molecular formula C9H9Cl2NO3 It is characterized by the presence of two chlorine atoms and two methoxy groups attached to a benzamide core

Preparation Methods

The synthesis of 2,6-Dichloro-3,5-dimethoxy-benzamide typically involves the reaction of 3,5-dichloro-2,6-dimethoxybenzoic acid with appropriate amines. One common method includes the use of thionyl chloride to convert the carboxylic acid into an acyl chloride, which then reacts with an amine to form the benzamide derivative . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yields and purity.

Chemical Reactions Analysis

2,6-Dichloro-3,5-dimethoxy-benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2,6-Dichloro-3,5-dimethoxy-benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3,5-dimethoxy-benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2,6-Dichloro-3,5-dimethoxy-benzamide can be compared with other benzamide derivatives such as:

Properties

Molecular Formula

C9H9Cl2NO3

Molecular Weight

250.08 g/mol

IUPAC Name

2,6-dichloro-3,5-dimethoxybenzamide

InChI

InChI=1S/C9H9Cl2NO3/c1-14-4-3-5(15-2)8(11)6(7(4)10)9(12)13/h3H,1-2H3,(H2,12,13)

InChI Key

VLMXTGDBXWPHBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1Cl)C(=O)N)Cl)OC

Origin of Product

United States

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